molecular formula C64H94N14O16 B070229 H-Arg-Asp-Leu-Pro-Phe-Phe-Pro-Val-Pro-Ile-Asp-OH CAS No. 182912-63-6

H-Arg-Asp-Leu-Pro-Phe-Phe-Pro-Val-Pro-Ile-Asp-OH

Cat. No. B070229
M. Wt: 1315.5 g/mol
InChI Key: OXGVFGIWNYFBSU-MLTWUYQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The given sequence is a peptide composed of the following amino acids in order: Arginine (Arg), Aspartic Acid (Asp), Leucine (Leu), Proline (Pro), Phenylalanine (Phe), Phenylalanine (Phe), Proline (Pro), Valine (Val), Proline (Pro), Isoleucine (Ile), and Aspartic Acid (Asp). The ‘H-’ at the beginning indicates the presence of a free amine group, and the ‘-OH’ at the end indicates a free carboxyl group .


Synthesis Analysis

Peptides are typically synthesized using techniques like solid-phase peptide synthesis (SPPS), which involves the sequential addition of amino acids to a growing chain . The specific details of the synthesis would depend on the particular amino acids involved and their order in the sequence.


Molecular Structure Analysis

The structure of a peptide is determined by the properties of its constituent amino acids and the peptide bonds that link them together. Tools like PepDraw can be used to predict the primary structure and theoretical properties of a peptide based on its sequence.


Chemical Reactions Analysis

Peptides can undergo a variety of chemical reactions, many of which involve the functional groups present in their amino acids. For example, the amine and carboxyl groups can participate in acid-base reactions, and the side chains of the amino acids can undergo reactions specific to their functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide can be predicted based on its sequence. Tools like PepDraw can provide predictions for properties such as length, mass, isoelectric point (pI), net charge, and hydrophobicity.

properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H94N14O16/c1-7-37(6)52(59(89)73-45(63(93)94)34-50(81)82)75-58(88)48-25-17-29-78(48)62(92)51(36(4)5)74-57(87)47-24-16-28-77(47)61(91)44(32-39-20-12-9-13-21-39)72-54(84)41(31-38-18-10-8-11-19-38)70-56(86)46-23-15-27-76(46)60(90)43(30-35(2)3)71-55(85)42(33-49(79)80)69-53(83)40(65)22-14-26-68-64(66)67/h8-13,18-21,35-37,40-48,51-52H,7,14-17,22-34,65H2,1-6H3,(H,69,83)(H,70,86)(H,71,85)(H,72,84)(H,73,89)(H,74,87)(H,75,88)(H,79,80)(H,81,82)(H,93,94)(H4,66,67,68)/t37-,40-,41-,42-,43-,44-,45-,46-,47-,48-,51-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGVFGIWNYFBSU-MLTWUYQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H94N14O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1315.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Arg-Asp-Leu-Pro-Phe-Phe-Pro-Val-Pro-Ile-Asp-OH

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